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molecular formula C12H18ClN B1603724 4-(3-Methylphenyl)piperidine hydrochloride CAS No. 80120-03-2

4-(3-Methylphenyl)piperidine hydrochloride

Cat. No. B1603724
M. Wt: 211.73 g/mol
InChI Key: ZVKQARCPEZNELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101663

Procedure details

A solution of 11.9 g of 1-phenoxycarbonyl-4-(3-toluyl)piperidine and 75 ml of an aqueous 50% potassium hydroxide solution in 300 ml of ethanol is heated at reflux for 24 hours and then stirred at ambient temperature for an additional 36 hours. 100 ml of water are added, the ethanol is partially removed, the resulting mixture is extracted with ether and the combined ether extracts are extracted with 1N HCl. The aqueous solution is basified with an aqueous sodium hydroxide solution, extracted with ether, the combined ether extracts are dried, and the ether is removed, leaving a dark oil. The oil is dissolved in ether and ethereal hydrogen chloride is added to produce the salt which is collected by filtration, dried and recrystallized thrice from an ethanol-water mixture to give 4-(3-toluyl)piperidine hydrochloride, mp 196°-197° C.,
Name
1-phenoxycarbonyl-4-(3-toluyl)piperidine
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O(C([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:17]=[C:18]([CH3:22])[CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:11]1)=O)C1C=CC=CC=1.[OH-].[K+].O.[ClH:26]>C(O)C.CCOCC>[ClH:26].[C:18]1([CH3:22])[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]2[CH2:12][CH2:11][NH:10][CH2:15][CH2:14]2)[CH:17]=1 |f:1.2,7.8|

Inputs

Step One
Name
1-phenoxycarbonyl-4-(3-toluyl)piperidine
Quantity
11.9 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)N1CCC(CC1)C=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for an additional 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the ethanol is partially removed
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the combined ether extracts are extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts are dried
CUSTOM
Type
CUSTOM
Details
the ether is removed
CUSTOM
Type
CUSTOM
Details
leaving a dark oil
CUSTOM
Type
CUSTOM
Details
to produce the salt which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized thrice from an ethanol-water mixture

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
Cl.C1(=CC(=CC=C1)C1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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